![molecular formula C8H12O B147368 Bicyclo[2.2.1]hept-5-ene-2-methanol CAS No. 95-12-5](/img/structure/B147368.png)

Bicyclo[2.2.1]hept-5-ene-2-methanol

Vue d'ensemble

Description

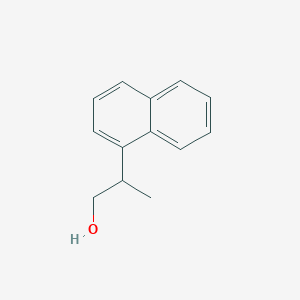

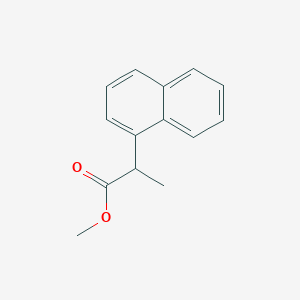

Bicyclo[2.2.1]hept-5-ene-2-methanol, also known as 5-Norbornene-2-methanol, is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.18 g/mol .

Synthesis Analysis

Bicyclo[2.2.1]hept-5-ene-2-methanol can be synthesized by hydrogenation of bicyclo[2.2.1]hept-5-ene-2-methanol in a flow system on fixed-bed oxide catalysts . A simple enantioselective synthesis of (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol has also been reported .Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]hept-5-ene-2-methanol can be represented by the InChI string: InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2 . The Canonical SMILES representation is: C1C2CC(C1C=C2)CO .Chemical Reactions Analysis

The main transformation routes of Bicyclo[2.2.1]hept-5-ene-2-methanol involve dehydration and isomerization of the bicycloheptene structure with double-bond migration . It has also been used in the transition metal-catalyzed dimerization of alkene .Applications De Recherche Scientifique

Synthesis of Addition Polymers

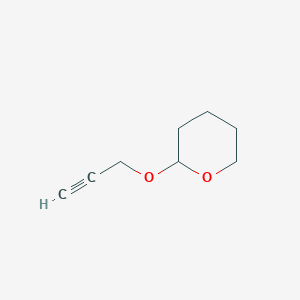

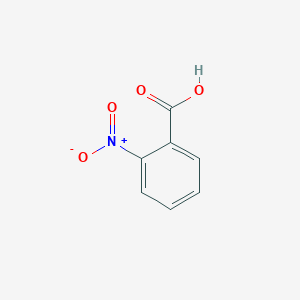

5-Norbornene-2-methanol is synthesized from the commercial 5-norbornene-2-methanol via the Williamson reaction. Its addition polymerization is studied, and conditions for the formation of a high molecular weight product with a high yield are determined .

Gas-Transport Properties

The gas-transport properties of the synthesized addition polynorbornene for a wide set of gases (He, H2, O2, N2, CO2, CH4) are investigated. The ether group in the side chain of polynorbornenes affects their gas-transport properties .

Development of Polymer Gas-Separation Membranes

Polymers based on norbornene derivatives are suitable objects for solving the task of developing new approaches to designing materials for polymer gas-separation membranes .

4. Synthesis of ROMP-Type Epoxy-Functionalized Norbornene Copolymers A series of ROMP-type epoxy-functionalized norbornene copolymers named rP (BN/MGENB)-x, with different MGENB content, were synthesized by copolymerization of 5-norbornene-2-methylene butyl ether (BN) and 5-norbornene-2-epoxypropyl ether (MGENB) via ring-opening metathesis polymerization .

5. Preparation of Hybrid Alkaline Anion Exchange Membranes Based on the synthesized ROMP-type epoxy-functionalized norbornene copolymers, cross-linked copolymer/silica hybrid alkaline anion exchange membranes were prepared by chemical reaction with N-trimethoxysilylpropyl-N,N,N-trimethylammonium chloride (TSPCA) and glutaric dialdehyde (GA) .

Co-Polymerization with Ethylene

Co-polymerization of 5-norbornene-2-methanol with ethylene using heterogeneous silica supported catalysts has been reported .

Mécanisme D'action

Target of Action

5-Norbornene-2-methanol, also known as Bicyclo[2.2.1]hept-5-ene-2-methanol, Bicyclo[2.2.1]hept-5-en-2-ylmethanol, or Cyclol, is primarily used in the field of polymer chemistry . It serves as a monomer for the modification of condensation and addition polymers for coatings .

Mode of Action

The compound interacts with its targets through a process known as copolymerization. Specifically, it undergoes copolymerization with ethylene using heterogeneous silica-supported catalysts . This interaction leads to the formation of new polymer structures.

Biochemical Pathways

The biochemical pathway involved in the action of 5-Norbornene-2-methanol is the polymerization process. The compound undergoes ring-opening metathesis polymerization, which is a type of chain-growth polymerization . This process involves the formation of carbon-carbon double bonds in cyclic olefins .

Pharmacokinetics

It’s important to note that the compound’s reactivity and stability under various conditions are crucial for its effective use in polymer chemistry .

Result of Action

The result of 5-Norbornene-2-methanol’s action is the formation of new polymer structures with specific properties. For instance, when copolymerized with ethylene, it leads to the creation of polymers that can be used in coatings . Additionally, the compound has been used in the synthesis of addition polymers, which have been studied for their gas-transport properties .

Action Environment

The action of 5-Norbornene-2-methanol is influenced by various environmental factors. For instance, the temperature and the ratio of the monomer to the catalyst can significantly affect the polymerization process . Furthermore, the compound is miscible with most common organic solvents and slightly soluble in hot water , which can influence its reactivity and the resulting polymer properties.

Propriétés

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMNWCHHXDUKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30421-42-2 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30421-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3038698 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95-12-5, 13360-81-1 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Norbornene-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13360-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclol?

A1: Cyclol, or 5-Norbornene-2-methanol, has the molecular formula C8H12O and a molecular weight of 124.18 g/mol.

Q2: Is there any spectroscopic data available for cyclol?

A2: Yes, several studies utilize spectroscopic techniques to characterize cyclol. For example, 1H NMR, 13C NMR, and DEPT spectra have been used to analyze the structure and composition of cyclol-containing polymers. [, ]

Q3: How does cyclol behave as a comonomer in polymerization reactions?

A3: Cyclol has been successfully incorporated into polyethylene chains through copolymerization with ethylene. [, , ] This incorporation introduces hydroxyl functionality to the polyethylene backbone, potentially modifying its properties and expanding its applications.

Q4: Are there challenges in using cyclol as a comonomer?

A4: Yes, the hydroxyl group of cyclol can poison certain polymerization catalysts. Prereaction of cyclol with triisobutylaluminum (TIBA) has proven effective in protecting the hydroxyl group and enabling efficient copolymerization. [, ]

Q5: What types of catalysts have been used for cyclol copolymerization?

A5: Various catalysts have shown promise, including metallocene/MAO systems [, ], bis(β-enaminoketonato)titanium complexes [], and a rare-earth metal-based scandium half-sandwich catalyst. []

Q6: How does catalyst structure influence cyclol incorporation?

A6: Studies using bis(β-enaminoketonato)titanium complexes demonstrated that electron-donating groups on the catalyst structure enhance its tolerance toward the polar hydroxyl group of cyclol, leading to higher catalytic activity and comonomer incorporation. []

Q7: Has computational chemistry been applied to study cyclol copolymerization?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of cyclol copolymerization and to rationalize the observed catalytic activity and comonomer incorporation efficiencies of different catalyst systems. []

Q8: What are the potential applications of cyclol-containing polymers?

A8: The incorporation of cyclol introduces hydroxyl groups into the polymer backbone. These hydroxyl groups can serve as reactive sites for further modification, potentially enabling the development of new materials with tailored properties for various applications.

Q9: Are there any historical milestones in cyclol research?

A9: The concept of “cyclol” structures in proteins was first proposed by Dorothy Wrinch in the 1930s. While later disproven for proteins, the term “cyclol” persisted in organic chemistry to describe specific molecular structures. [, ]

Q10: How does research on cyclol contribute to a circular economy?

A10: Utilizing cyclol, derived from renewable resources, for polymer modification aligns with the principles of a circular economy by promoting the use of sustainable materials and potentially reducing reliance on traditional petroleum-based polymers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.